![molecular formula C16H18BrNO3 B7541689 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid, also known as Boc-L-phenylalanine, is an amino acid derivative that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Boc-L-phenylalanine is primarily used as a building block for the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of certain receptors in the body, such as the epidermal growth factor receptor (EGFR), which is involved in cell growth and division.
Biochemical and Physiological Effects:
6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties. It has also been shown to inhibit the growth of certain bacteria and viruses. Additionally, it has been shown to have antioxidant properties, which may help to protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine in lab experiments is its versatility. It can be used as a building block for the synthesis of peptides and proteins, and its derivatives can be used in a wide range of scientific research applications. However, one of the limitations of using 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine is its cost. It is a relatively expensive reagent, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for the use of 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine in scientific research. One area of research is the development of new drugs and therapies based on 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine and its derivatives. Another area of research is the investigation of its anti-inflammatory and antitumor properties, and its potential use in cancer treatment. Additionally, there is ongoing research into the mechanism of action of 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine, which may lead to the development of new drugs and therapies.
Méthodes De Synthèse
6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine can be synthesized through several methods. One of the most common methods is the Fmoc-based solid-phase peptide synthesis (SPPS) method. In this method, 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine is coupled with other amino acids to form peptides and proteins. Another method is the solution-phase synthesis method, which involves the reaction of 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine with other amino acids in solution.
Applications De Recherche Scientifique
6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine has a wide range of scientific research applications. It is primarily used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential components of many biological processes, and their synthesis is crucial for understanding these processes. 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine is also used in the development of new drugs and therapies. It has been shown to have anti-inflammatory and antitumor properties, and its derivatives are being investigated for their potential use in cancer treatment.
Propriétés
IUPAC Name |
6-[1-(4-bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-10(11-6-8-12(17)9-7-11)18-15(19)13-4-2-3-5-14(13)16(20)21/h2-3,6-10,13-14H,4-5H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJIISQDDCKQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)


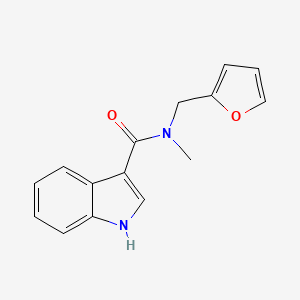

![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
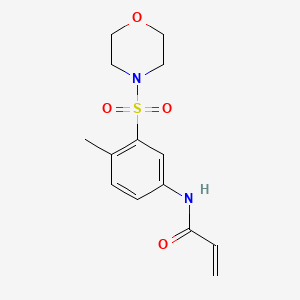

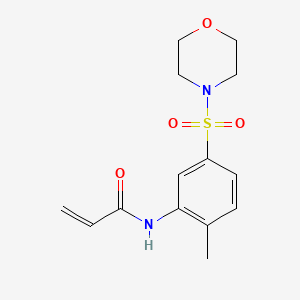
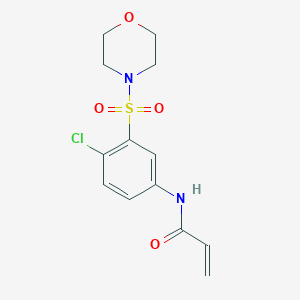
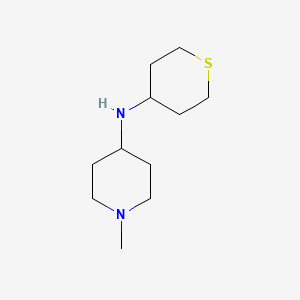

![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)